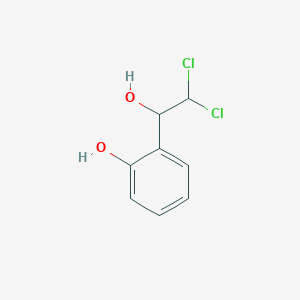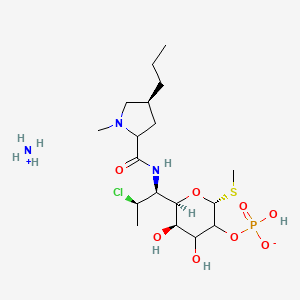
7-Epi Clindamycin 2-Phosphate Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Epi Clindamycin 2-Phosphate Ammonium Salt is a derivative of clindamycin, a well-known antibiotic. This compound is characterized by its molecular formula C18H37ClN3O8PS and a molecular weight of 521.99 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 7-Epi Clindamycin 2-Phosphate Ammonium Salt involves a series of chemical reactions starting from clindamycin. The process typically includes the following steps :
Chemical Transformation: Clindamycin undergoes a series of chemical transformations to introduce the phosphate group and the ammonium salt.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and pH levels to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the required purity.
Chemical Reactions Analysis
7-Epi Clindamycin 2-Phosphate Ammonium Salt can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can undergo substitution reactions where certain groups in the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
7-Epi Clindamycin 2-Phosphate Ammonium Salt has several applications in scientific research :
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of clindamycin derivatives.
Biology: The compound is used in biological research to understand the mechanisms of antibiotic resistance and the interaction of antibiotics with bacterial cells.
Medicine: Although not used therapeutically, it serves as a model compound in the development of new antibiotics and in pharmacological studies.
Industry: It is utilized in the pharmaceutical industry for quality control and in the synthesis of other related compounds.
Mechanism of Action
The mechanism of action of 7-Epi Clindamycin 2-Phosphate Ammonium Salt is similar to that of clindamycin. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes the assembly of the ribosome and the translation process, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
7-Epi Clindamycin 2-Phosphate Ammonium Salt is unique compared to other clindamycin derivatives due to its specific chemical structure and properties. Similar compounds include:
Clindamycin Hydrochloride: Used for oral administration and has a similar antimicrobial spectrum.
Clindamycin Phosphate: A prodrug of clindamycin used for intramuscular or intravenous injection.
Lincomycin: The parent compound from which clindamycin is derived, with a broader spectrum of activity.
These compounds share similar mechanisms of action but differ in their pharmacokinetics and clinical applications.
Properties
Molecular Formula |
C18H37ClN3O8PS |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
azanium;[(2R,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(4S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS.H3N/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H3/t9-,10+,11?,12-,13-,14?,15-,16?,18-;/m1./s1 |
InChI Key |
CHSMZLBKMOUDDV-FUNGHFQFSA-N |
Isomeric SMILES |
CCC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)[O-])O)O)[C@@H](C)Cl.[NH4+] |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)[O-])O)O)C(C)Cl.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


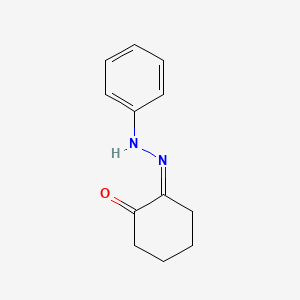
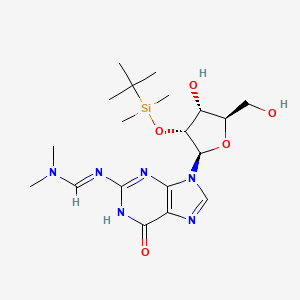

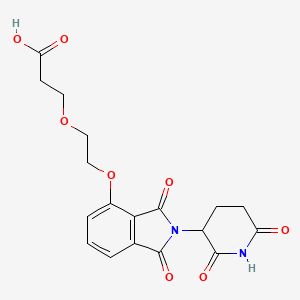
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
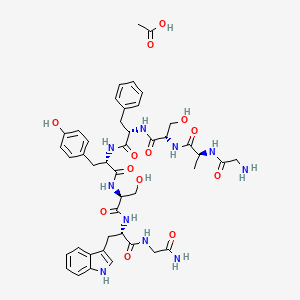
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
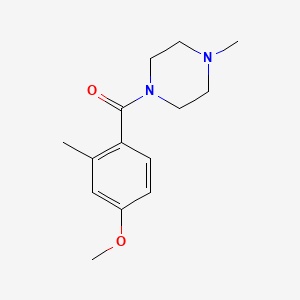
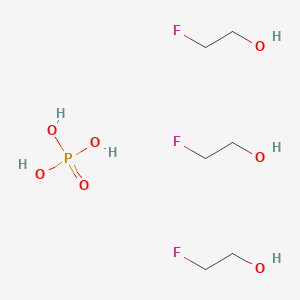
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
